6,7-Diethoxyquinazoline-2,4(1H,3H)-dione
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Overview
Description
6,7-Diethoxyquinazoline-2,4(1H,3H)-dione is a heterocyclic compound with a quinazoline backbone. This compound is characterized by the presence of two ethoxy groups at the 6 and 7 positions and two carbonyl groups at the 2 and 4 positions. It is a derivative of quinazoline, which is a bicyclic compound consisting of fused benzene and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diethoxyquinazoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-3,4-diethoxybenzoic acid with phosgene or triphosgene to form the corresponding isocyanate intermediate, which then undergoes cyclization to yield the desired quinazoline-dione compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6,7-Diethoxyquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives with different substituents.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, yielding dihydroquinazoline derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinazoline-2,4-dione derivatives with various substituents.
Reduction: Dihydroquinazoline derivatives.
Substitution: Quinazoline derivatives with different functional groups replacing the ethoxy groups.
Scientific Research Applications
6,7-Diethoxyquinazoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6,7-Diethoxyquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the quinazoline ring.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione: Similar structure but with methoxy groups instead of ethoxy groups.
6,7-Dihydroxyquinazoline-2,4(1H,3H)-dione: Hydroxy groups instead of ethoxy groups.
6,7-Dichloroquinazoline-2,4(1H,3H)-dione: Chloro groups instead of ethoxy groups.
Uniqueness
6,7-Diethoxyquinazoline-2,4(1H,3H)-dione is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the specific substitution pattern can affect the compound’s binding affinity to enzymes and receptors, making it a valuable scaffold for drug discovery and development.
Properties
CAS No. |
20197-80-2 |
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Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
6,7-diethoxy-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C12H14N2O4/c1-3-17-9-5-7-8(6-10(9)18-4-2)13-12(16)14-11(7)15/h5-6H,3-4H2,1-2H3,(H2,13,14,15,16) |
InChI Key |
WIGJUGVJWIECFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=O)NC(=O)N2)OCC |
Origin of Product |
United States |
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